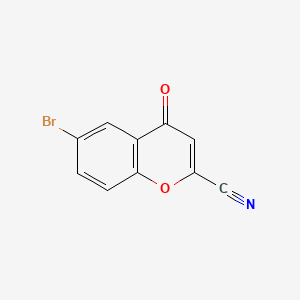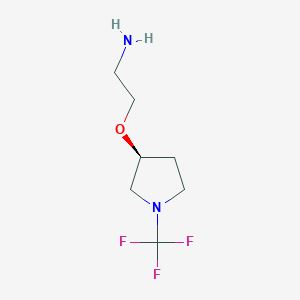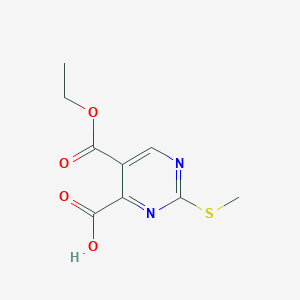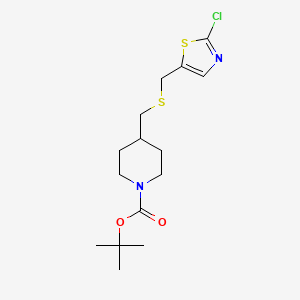
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate typically involves the cycloaddition reaction between substituted imines and ketenes. One common method is the Staudinger [2+2] cycloaddition reaction, where a ketene is prepared in situ from methyl 3-(chloroformyl)propionate . The reaction conditions often require a base such as triethylamine and are carried out at low temperatures to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate.
Reduction: Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanol.
Substitution: Methyl 3-(1-azidoazetidin-3-yl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The azetidine ring and the hydroxyl group may play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl azetidin-3-yl (methyl)carbamate hydrochloride .
- (1-Benzylazetidin-3-yl)methanamine dihydrochloride .
Uniqueness
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various synthetic and medicinal chemistry applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)7-13(16)12-9-15(10-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
InChI-Schlüssel |
SSWPIEBNYAZAGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1CN(C1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)




